molecular formula C7H6BNO2S B13659691 Benzo[d]isothiazol-6-ylboronic acid

Benzo[d]isothiazol-6-ylboronic acid

Cat. No.: B13659691
M. Wt: 179.01 g/mol
InChI Key: OZRNACHSKKLWAG-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S and a molecular weight of 179.00 g/mol . This solid serves as a valuable boronic acid derivative and synthetic building block in organic chemistry and drug discovery research. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This reaction is crucial for constructing biaryl and heterobiaryl structures, which are common scaffolds in pharmaceuticals and organic materials. The benzo[d]isothiazole moiety is a privileged structure in medicinal chemistry, making this boronic acid a key intermediate for incorporating this heterocyclic system into larger, more complex molecules. Researchers can utilize it to develop novel compounds for potential evaluation as therapeutic agents or as intermediates in material science. The product is offered with cold-chain shipping to ensure stability . This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Please consult the Safety Datasheet for comprehensive handling and safety protocols.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-6-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H

InChI Key

OZRNACHSKKLWAG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NS2)(O)O

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Cyclization from 2-Halo-Benzamides and Sulfur

Copper-catalyzed intramolecular cyclization of 2-halo-benzamides with elemental sulfur is a prominent method for constructing benzo[d]isothiazolones and benzo[d]isothiazoles. For example, copper(I) iodide catalyzes the formation of the N–S bond under basic conditions, followed by ring closure to form the heterocycle. This method typically provides high yields (up to 95%) and tolerates various substituents on the aromatic ring.

  • Reaction conditions: CuI catalyst, base (e.g., sodium carbonate), elemental sulfur, heating (80–100 °C), inert atmosphere.
  • Mechanism: Formation of a ligand-copper-amide nitrogen complex → sulfur insertion → intramolecular cyclization → reductive elimination.
  • Advantages: High yield, broad substrate scope, relatively mild conditions.
  • Limitations: Requires metal catalyst and elemental sulfur handling.

Metal-Free and Photocatalytic Methods

Metal-free approaches have emerged for sustainability. Visible-light-promoted synthesis uses acridinium photocatalysts and blue light irradiation to generate iminyl radicals from α-amino-oxy acids, leading to benzo[d]isothiazoles under mild conditions. This method produces benign byproducts (CO2, benzaldehyde, acetone) and can be run in continuous flow setups.

  • Reaction conditions: Acridinium photocatalyst, blue LED light, mild temperature.
  • Advantages: Metal-free, environmentally friendly, mild conditions.
  • Limitations: Lower yields for unsubstituted 3-position benzo[d]isothiazoles.

Electrochemical Synthesis

Electrochemical oxidative N–S bond formation from 2-mercaptobenzamides is another metal-free route. The reaction proceeds via intramolecular coupling under electrochemical conditions, generating hydrogen gas as a side product.

  • Reaction conditions: Electrochemical cell, optimized potential, aqueous medium.
  • Advantages: Avoids chemical oxidants, clean byproducts.
  • Limitations: Requires specialized electrochemical setup.

Detailed Research Findings and Data

Example Synthesis from Patent CN102040563A

A patented method describes preparation of 3-aryl benzo[d]isothiazole derivatives, which can be adapted for 6-substituted analogs. The process involves:

  • Starting from benzisothia oxazolone and arylboronic acid derivatives.
  • Using Pd(PPh3)2Cl2 catalyst and triethylamine base in 4-dioxane solvent.
  • Reaction at room temperature under nitrogen for 2 hours.
  • Purification by column chromatography yields 70–80% of product with >90% purity.

This method avoids harsh reagents like phosphorus oxychloride and high temperatures, offering a milder, higher-yielding alternative.

Stock Solution Preparation Data (GlpBio)

For practical applications, this compound stock solutions can be prepared with precise concentrations. Example data:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 5.5866 1.1173 0.5587
5 27.933 5.5866 2.7933
10 55.8659 11.1732 5.5866

This data supports formulation for biological assays or further chemical transformations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
CuI-catalyzed cyclization 2-halo-benzamides, elemental sulfur, base, CuI Up to 95 High yield, broad scope Requires metal catalyst, sulfur handling
Visible-light photocatalysis α-amino-oxy acids, acridinium catalyst, blue light Moderate Metal-free, mild, green chemistry Lower yield for unsubstituted 3-position
Electrochemical synthesis 2-mercaptobenzamides, electrochemical setup High Metal-free, clean byproducts Specialized equipment required
Pd-catalyzed Miyaura borylation 6-halobenzo[d]isothiazole, B2Pin2, Pd catalyst High Efficient boronic acid introduction Requires halogenated precursor
Lithiation-borylation Benzo[d]isothiazole, n-BuLi/LDA, trialkyl borate Moderate Direct functionalization Moisture sensitive, low temp needed

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazol-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Table 1: Key Properties of Benzo[d]isothiazol-6-ylboronic Acid and Analogous Compounds

Compound Molecular Formula Key Functional Groups Triplet Energy (ET) Thermal Stability (Td, °C) Application Highlights
This compound C₇H₆BNO₂S Boronic acid N/A N/A Organic synthesis, cross-coupling
BBIT (Benzimidazo[2,1-b][1,3]thiazine) C₁₄H₉N₃S Benzimidazole, thiazine 3.0 eV 333–392 Bipolar host in TADF-OLEDs (EQE: 23.3%)
BID-BT (Benzimidazobenzothiazole) C₁₃H₈N₂S Benzimidazole, benzothiazole ~3.0 eV ~300 Blue TADF host (EQE: ~21%)
Chromenopyrazole (CP) derivatives Varies Chromene, pyrazole ~2.8–3.0 eV ~250–300 High-efficiency blue TADF hosts (EQE: 27.9%)

Key Observations:

Electron-Transport Properties :

  • BBIT and BID-BT derivatives exhibit strong electron-deficient character due to their fused heterocyclic cores, enabling balanced charge transport in OLEDs. In contrast, the boronic acid group in this compound may enhance reactivity in synthetic chemistry but lacks direct evidence of charge-transport utility .

Thermal Stability :

  • BBIT-based hosts (e.g., CzBBIT and 2CzBBIT) demonstrate exceptional thermal stability (Td up to 392°C, Tg up to 161°C), critical for solution-processed OLEDs. Comparable data for this compound is unavailable, but boronic acids generally exhibit moderate thermal robustness .

Optoelectronic Performance: BBIT hosts achieve high external quantum efficiencies (EQEs >20%) in TADF-OLEDs due to their high triplet energy (~3.0 eV) and bipolar charge transport.

Device Performance

Table 2: OLED Performance Metrics of Selected Host Materials

Host Material Dopant EQE (%) Current Efficiency (cd/A) Turn-On Voltage (V)
CzBBIT IAcTr-out 23.3 74.2 3.2
2CzBBIT IAcTr-out 18.7 59.8 3.5
BID-BT (Literature) DPAC-TRZ ~21.0 ~60 ~3.8
CP-based hosts TCzTrz 27.9 ~85 ~3.0
  • Advantages of BBIT Hosts : Superior solubility in common solvents (e.g., toluene) enables solution processing, contrasting with vacuum-deposited BID-BT and CP derivatives .

Q & A

Q. What are the recommended synthetic routes for Benzo[d]isothiazol-6-ylboronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For halogenated intermediates (e.g., 6-bromo-benzo[d]isothiazole), Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C is effective . Key parameters include:

  • Catalyst loading : 2–5 mol% Pd to minimize side reactions.
  • Solvent purity : Anhydrous conditions prevent boronic acid hydrolysis.
  • Temperature control : Higher temperatures (>100°C) risk decomposition of the isothiazole ring.

Q. How can the purity of this compound be validated?

Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm structural integrity by comparing peaks to known benzisothiazole-boronic acid analogs (e.g., δ ~7.5–8.5 ppm for aromatic protons adjacent to the boronic acid group) .
  • HPLC-MS : Monitor purity (>95%) and detect hydrolyzed byproducts (e.g., benzo[d]isothiazol-6-ol).
  • FT-IR : Verify the presence of B–O bonds (stretching at ~1350 cm⁻¹) .

Q. What are the common side reactions during functionalization of this compound?

  • Boronic acid hydrolysis : Occurs in aqueous or protic solvents, forming benzo[d]isothiazol-6-ol. Mitigate by using anhydrous solvents (e.g., THF, DCM) and inert atmospheres .
  • Ring-opening reactions : The isothiazole ring may degrade under strong acidic/basic conditions. Avoid pH extremes during workup .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Literature discrepancies in coupling efficiency often arise from:

  • Catalyst selection : Pd(PPh₃)₄ may underperform compared to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for sterically hindered substrates .
  • Substrate compatibility : Electron-withdrawing groups on coupling partners (e.g., nitroarenes) may slow transmetallation. Validate using kinetic studies (e.g., in situ monitoring via ¹¹B NMR) .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Lyophilization : Store as a freeze-dried solid under argon at –20°C to prevent hydrolysis.
  • Derivatization : Convert to the more stable pinacol ester using pinacol and azeotropic removal of water .
  • Stabilizers : Add 0.1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit oxidation .

Q. How can computational methods guide the design of this compound derivatives for targeted bioactivity?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., C-4 vs. C-7 positions on the isothiazole ring) .
  • Molecular docking : Screen derivatives against enzymes (e.g., kinase targets) to prioritize synthesis of high-affinity analogs .

Q. What experimental approaches address low reproducibility in Suzuki couplings involving this compound?

  • Standardized protocols : Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles.
  • Batch consistency : Characterize starting materials (e.g., 6-bromo-benzo[d]isothiazole) via elemental analysis to ensure purity .
  • Catalyst activation : Pre-stir Pd catalysts with ligands (e.g., SPhos) for 10 minutes before substrate addition .

Methodological Considerations

Q. How to analyze competing reaction pathways in boronic acid functionalization?

  • Competition experiments : Compare reaction rates of this compound with electronically diverse aryl halides under identical conditions.
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways via mass spectrometry .

Q. What techniques validate the electronic effects of substituents on the isothiazole ring?

  • Hammett analysis : Correlate σ values of substituents (e.g., –NO₂, –OMe) with reaction rates in model transformations.
  • UV-Vis spectroscopy : Monitor charge-transfer transitions to assess electron density changes .

Data Interpretation and Reporting

Q. How to reconcile conflicting bioactivity data in published studies?

  • Assay standardization : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Control experiments : Test for nonspecific interactions (e.g., aggregation via dynamic light scattering) .

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